molecular formula C18H23NO2 B5882909 (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine CAS No. 355382-57-9

(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine

Cat. No.: B5882909
CAS No.: 355382-57-9
M. Wt: 285.4 g/mol
InChI Key: TXOTVGRWRRGNHF-UHFFFAOYSA-N
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Description

(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine is an organic compound that belongs to the class of benzylamines. This compound features two benzyl groups, each substituted with methoxy and methyl groups, connected to an amine functional group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine typically involves the reaction of 2-methoxybenzyl chloride with 4-methoxy-2,5-dimethylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

Pharmacological Applications

  • Serotonin Receptor Agonism :
    • This compound is structurally related to various phenethylamines and has been investigated for its agonistic activity at serotonin receptors, particularly the 5-HT_2A receptor. Compounds in this class have shown promise as selective agonists, which may lead to therapeutic applications in treating mood disorders and other psychiatric conditions .
  • Potential in Pain Management :
    • Research indicates that compounds with similar structures may play roles in modulating pain pathways. The exploration of GPR55 (a receptor implicated in pain modulation) suggests that derivatives of this compound could be useful in developing analgesics .
  • Neuropharmacological Studies :
    • The compound's interaction with neurotransmitter systems positions it as a candidate for studying neuropharmacology, particularly in understanding the mechanisms underlying various neurological disorders .

Synthetic Applications

  • Synthesis of Complex Molecules :
    • The compound can serve as a building block in organic synthesis, particularly in the hydroalkylation of styrenes with benzylamines. This reaction is facilitated by potassium hydride (KH), allowing for the formation of various substituted aromatic compounds .
  • Use in Medicinal Chemistry :
    • Its structural features enable modifications that can lead to the development of new pharmaceuticals. The ability to alter substituents on the aromatic rings provides a pathway for creating analogs with enhanced bioactivity or selectivity for specific receptors .

Structure-Activity Relationships (SAR)

Understanding the SAR of (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine is crucial for optimizing its pharmacological properties:

Modification Effect on Activity Notes
Removal of methoxy groupsSignificant decrease in agonist potency at 5-HT_2AMethoxy groups are essential for activity .
Alteration of alkyl substituentsVaries: some increase potency while others decrease itSelectivity can be tuned by changing substituents .
Conformational rigidityEnhances selectivity for 5-HT_2A over 5-HT_2CStructural constraints improve receptor interaction .

Case Studies

  • Study on Agonist Potency :
    • A study examining various analogs revealed that specific substitutions significantly affected agonist potency at 5-HT_2A receptors. The introduction of methoxy groups was found to enhance receptor binding affinity and selectivity .
  • Exploration of GPR55 Activation :
    • Research involving GPR55 indicated that certain structural features of related compounds could modulate inflammatory and neuropathic pain pathways, suggesting potential therapeutic uses in pain management .
  • Synthetic Pathways Investigation :
    • Investigations into synthetic methodologies have demonstrated that this compound can be effectively utilized to synthesize complex molecules through selective hydroalkylation reactions, showcasing its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (2-methoxybenzyl)(4-methoxybenzyl)amine: Lacks the additional methyl groups, which can affect its reactivity and biological activity.

    (4-methoxybenzyl)(2,5-dimethylbenzyl)amine: Similar structure but different substitution pattern, leading to variations in chemical properties.

Biological Activity

(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes methoxy and methyl groups that can influence its biological activity. The presence of these substituents is crucial for its interaction with various biological targets, including enzymes and receptors.

The mechanism of action for this compound involves binding to specific molecular targets. The methoxy and methyl groups enhance its binding affinity and specificity, which affects its biological activity. This compound has been studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is known to play a significant role in various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Properties : The compound has been explored for its potential anticancer effects. It has shown promise in inducing apoptosis in cancer cells through various pathways .

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
AntimicrobialEffective against several bacterial strains
AnticancerInduces apoptosis in gastric cancer cells
Receptor BindingHigh affinity for 5-HT2A receptors

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects, suggesting its potential as a novel antimicrobial agent.
  • Cancer Cell Apoptosis : In vitro studies have shown that this compound can induce apoptosis in gastric cancer cells. The mechanism was linked to the activation of specific signaling pathways that lead to cell death .
  • Receptor Interaction : Research involving receptor binding assays indicated that the compound has a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This interaction may be responsible for some of its psychoactive effects .

Properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(2-methoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-7-5-6-8-17(15)20-3/h5-10,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOTVGRWRRGNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355124
Record name 1-(4-Methoxy-2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-57-9
Record name 1-(4-Methoxy-2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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